N-Isopropylisobutyramide is an organic compound with the molecular formula C₇H₁₅NO. It features a branched alkyl chain and an amide functional group, making it a member of the class of compounds known as amides. The compound is characterized by its unique structure, which includes an isopropyl group attached to an isobutyric acid derivative. This configuration imparts specific physical and chemical properties that are of interest in various fields, including medicinal chemistry and material science.
Due to the lack of research on N-Isopropylisobutyramide, its mechanism of action in any biological system is unknown.
Additionally, studies have shown that N-isopropylisobutyramide can engage in photo
N-Isopropylisobutyramide exhibits notable biological activities. Research indicates that it has potential applications in pharmacology due to its ability to modulate certain biological pathways. Specifically, it has been studied for its effects on the central nervous system and its potential as an analgesic agent. The compound's interactions with neurotransmitter systems may provide insights into its therapeutic applications .
The synthesis of N-isopropylisobutyramide can be achieved through several methods:
N-Isopropylisobutyramide finds applications in various fields:
Interaction studies involving N-isopropylisobutyramide focus on its behavior in biological systems and its reactivity with other compounds. Notably, research has explored how this compound interacts with receptors in the nervous system, potentially influencing pain pathways and other physiological responses . Additionally, studies on its reactivity with electrophiles provide insights into its utility in synthetic organic chemistry.
N-Isopropylisobutyramide shares similarities with several related compounds, each possessing unique characteristics. Below is a comparison highlighting some of these compounds:
The uniqueness of N-isopropylisobutyramide lies in its specific branched structure and biological activity profile, distinguishing it from other amides and amines.
N-Isopropylisobutyramide exhibits the molecular formula C₇H₁₅NO and represents a secondary amide characterized by the presence of both isopropyl and isobutyryl structural components [1]. The compound belongs to the class of aliphatic amides, featuring a branched alkyl chain configuration that imparts specific physical and chemical properties . The molecular structure consists of an isobutyric acid derivative (2-methylpropanoyl group) covalently bonded to an isopropyl amine through an amide linkage [1] [3].
Constitutional isomerism in compounds with the molecular formula C₇H₁₅NO can occur through several distinct mechanisms. Chain isomerism arises from variations in the carbon skeleton branching patterns, while positional isomerism results from different locations of the amide functional group within the molecular framework [4] [5]. Functional isomerism represents another form of constitutional isomerism where the same molecular formula can accommodate different functional groups, such as amides versus other nitrogen-containing organic compounds [6] [7]. N-substitution isomerism specifically occurs through different substitution patterns on the nitrogen atom, leading to various secondary and tertiary amide derivatives [4] [6].
Property | Value |
---|---|
Molecular Formula | C₇H₁₅NO |
Molecular Weight | 129.20 g/mol |
CAS Number | 869-07-8 |
IUPAC Name | 2-methyl-N-propan-2-ylpropanamide |
InChI | InChI=1S/C7H15NO/c1-5(2)7(9)8-6(3)4/h5-6H,1-4H3,(H,8,9) |
InChI Key | IGZDXYHMMGWRJAZ-UHFFFAOYSA-N |
SMILES | CC(C)C(=O)NC(C)C |
The International Union of Pure and Applied Chemistry systematic name for this compound is 2-methyl-N-propan-2-ylpropanamide [1] [3]. This nomenclature follows the standard IUPAC rules for amide naming, where the parent carboxylic acid (2-methylpropanoic acid, commonly known as isobutyric acid) is converted to the corresponding amide by replacement of the hydroxyl group with the nitrogen-containing substituent [1]. The N-propan-2-yl designation indicates that the nitrogen atom is substituted with an isopropyl group (propan-2-yl according to IUPAC systematic naming) [1] [3].
N-Isopropylisobutyramide serves as the most widely recognized common name for this compound [1] [3] [8]. Alternative nomenclature includes N-Isopropyl-2-methylpropanamide, which represents a hybrid between systematic and common naming conventions [1] [3]. Additional synonyms documented in chemical databases include N1-isopropyl-2-methylpropanamide, Isobutylamide N-isopropyl-, and the registry name Propanamide 2-methyl-N-(1-methylethyl)- [9] [3] [8].
Nomenclature Type | Name |
---|---|
IUPAC Name | 2-methyl-N-propan-2-ylpropanamide |
Common Name | N-Isopropylisobutyramide |
Alternative Name 1 | N-Isopropyl-2-methylpropanamide |
Alternative Name 2 | N1-isopropyl-2-methylpropanamide |
Alternative Name 3 | Isobutylamide, N-isopropyl- |
Alternative Name 4 | Propanamide, 2-methyl-N-(1-methylethyl)- |
Registry Name | Propanamide, N-isopropyl-2-methyl |
The amide functional group in N-Isopropylisobutyramide exhibits characteristic bond parameters consistent with resonance stabilization between the carbonyl carbon and nitrogen atoms [10] [11]. The carbon-nitrogen bond length in amide linkages typically ranges from 1.32 to 1.34 Å, which is intermediate between typical single bond C-N distances (1.47 Å) and double bond C=N distances (1.24 Å) [12] [10] [13]. This shortened bond distance reflects the partial double bond character arising from resonance between the neutral amide form and the charge-separated dipolar structure [10] [11].
The carbonyl carbon-oxygen bond length in amides typically measures 1.22 to 1.24 Å, representing partial double bond character that is slightly longer than ketone C=O bonds (1.21-1.23 Å) due to electron donation from the nitrogen atom [12] [13] [14]. The nitrogen-hydrogen bond length in secondary amides ranges from 1.00 to 1.02 Å, with the exact value influenced by hydrogen bonding interactions and electronic effects [15] [16]. Bond angles around the carbonyl carbon typically approximate 120°, consistent with trigonal planar geometry, while the nitrogen atom exhibits a planar configuration rather than the tetrahedral geometry observed in simple amines [10] [17].
Bond Type | Typical Bond Length (Å) | Bond Character |
---|---|---|
C=O (carbonyl) | 1.22-1.24 | Partial double bond character |
C-N (amide) | 1.32-1.34 | Partial double bond character due to resonance |
N-H (amide) | 1.00-1.02 | Polarized single bond |
C-C (alkyl) | 1.54 | Single bond |
C-H (alkyl) | 1.09 | Single bond |
The conformational behavior of N-Isopropylisobutyramide is governed by several structural factors, including amide planarity requirements, steric interactions between substituents, and intramolecular hydrogen bonding possibilities [18] [19] [20]. The amide group maintains coplanarity between the carbonyl carbon, oxygen, nitrogen, and the first atoms of substituents attached to both carbon and nitrogen, as required for optimal resonance stabilization [10] [11]. This planarity constraint restricts rotation around the C-N amide bond, typically requiring 15-20 kcal/mol of energy for complete rotation [11] [21].
The isopropyl substituent on nitrogen can adopt different rotational conformations relative to the amide plane [22] [19]. Steric interactions between the isopropyl methyl groups and the isobutyryl carbonyl can influence the preferred conformational states [18] [19]. Research on related N-alkyl amides indicates that isopropyl groups can exhibit both eclipsed and staggered conformations, with the specific preference depending on the overall molecular environment and intermolecular interactions [22] [20].
The isobutyryl portion of the molecule also contributes to conformational complexity through rotation around the C-C bonds within the branched alkyl chain [23]. The crystal structure of the parent isobutyramide shows that the C-H bond adopts an anti conformation relative to the C=O bond, with a dihedral angle of approximately 180° [23]. However, solution-phase nuclear magnetic resonance studies reveal that both anti and syn conformations are present in dynamic equilibrium [23].
Detailed crystallographic analysis of N-Isopropylisobutyramide itself has not been extensively reported in the available literature, though structural insights can be inferred from related amide compounds and the parent isobutyramide [23]. The crystal structure of isobutyramide, determined by X-ray diffraction, reveals monoclinic crystals belonging to space group P2₁/c with unit cell parameters a = 10.356(6) Å, b = 5.990(4) Å, c = 9.663(6) Å, β = 108.10(5)°, and Z = 4 [23].
In crystalline amide structures, intermolecular hydrogen bonding typically plays a dominant role in determining packing arrangements [10]. Primary and secondary amides commonly form extended hydrogen-bonded networks through N-H···O interactions, where the relatively negative oxygen atoms serve as hydrogen bond acceptors and the N-H groups function as donors [10]. The presence of branched alkyl substituents in N-Isopropylisobutyramide would be expected to influence crystal packing through steric effects and van der Waals interactions [19].
Crystal structures of related N-substituted amides demonstrate that the amide groups maintain their characteristic planar geometry in the solid state, with typical C-N bond lengths of approximately 1.33 Å and C=O bond lengths near 1.24 Å [12] [24]. The nitrogen atoms in these structures exhibit minimal pyramidalization, consistent with sp² hybridization and resonance delocalization [10] [24]. Torsional angles around the amide C-N bond are typically close to 0° or 180°, corresponding to the E and Z geometric isomers of the amide linkage [24].
Isomer Type | Example Structure | Description |
---|---|---|
Chain Isomerism | Different carbon chain arrangements | Variations in carbon skeleton branching |
Positional Isomerism | Different positions of functional groups | Amide group at different positions |
Functional Isomerism | Amide vs. other functional groups | Same formula but different functional groups |
N-Substitution Isomerism | Different N-alkyl substituent patterns | Different substitution patterns on nitrogen |
N-Isopropylisobutyramide possesses a molecular weight of 129.20 g/mol and the molecular formula C₇H₁₅NO [1] [2]. The compound's exact mass is calculated as 129.162314 g/mol, representing the monoisotopic mass of the molecule [1]. This tertiary amide structure consists of an isobutyramide backbone with an isopropyl group attached to the nitrogen atom, creating a branched alkyl configuration that contributes to its unique physicochemical properties.
N-Isopropylisobutyramide exhibits a density of 0.856 g/cm³ at standard conditions [2]. This relatively low density is characteristic of organic compounds containing nitrogen and indicates that the compound is less dense than water. The physical state under standard conditions is typically liquid, given its molecular weight and structural characteristics.
The melting point of N-Isopropylisobutyramide is determined to be 103°C [2]. This relatively high melting point for a compound of this molecular weight suggests significant intermolecular forces, likely due to hydrogen bonding capabilities of the amide functional group. The melting point indicates that the compound exists as a solid at room temperature.
N-Isopropylisobutyramide demonstrates a boiling point of 208.7°C at standard atmospheric pressure (760 mmHg) [2]. This elevated boiling point is consistent with the presence of the amide functional group, which can participate in hydrogen bonding interactions. The substantial difference between the melting point and boiling point (105.7°C) indicates a relatively stable liquid phase over a broad temperature range.
The flash point of N-Isopropylisobutyramide is recorded as 110.5°C [2]. This parameter is critical for safety considerations, as it represents the lowest temperature at which the compound can form an ignitable mixture with air. The flash point being only 7.5°C above the melting point suggests that the compound becomes combustible shortly after melting, requiring appropriate safety precautions during handling at elevated temperatures.
N-Isopropylisobutyramide demonstrates favorable solubility characteristics in various organic solvents. Based on its structural features, including the hydrophobic isopropyl groups and the polar amide functionality, the compound exhibits good solubility in moderately polar organic solvents such as alcohols, ethers, and esters. The branched alkyl structure contributes to enhanced solubility in non-polar solvents compared to linear amide analogs.
The aqueous solubility of N-Isopropylisobutyramide is limited due to its substantial hydrophobic character from the branched alkyl groups. While the amide functional group can participate in hydrogen bonding with water molecules, the presence of two bulky isopropyl groups significantly reduces water solubility. The compound's polar surface area of 29.10 Ų [2] indicates moderate polarity, but the overall hydrophobic nature dominates the solubility behavior in aqueous systems.
The octanol-water partition coefficient (LogP) of N-Isopropylisobutyramide is determined to be 1.558 [2]. This value indicates a moderate preference for the organic phase over the aqueous phase, consistent with the compound's structural characteristics. The LogP value reflects the balance between the hydrophobic isopropyl groups and the hydrophilic amide functionality. This partition coefficient suggests that the compound has moderate lipophilicity, which is relevant for biological applications and environmental fate assessment.
The pKa value of N-Isopropylisobutyramide is estimated to be in the range of 13-16, typical for tertiary amides [3]. This high pKa value indicates that the compound is a very weak base and remains essentially non-ionized under physiological conditions. The amide nitrogen's basicity is significantly reduced compared to aliphatic amines due to resonance stabilization between the nitrogen lone pair and the carbonyl group. This characteristic pKa range is consistent with the general behavior of substituted amides and influences the compound's chemical reactivity and biological interactions.
Property | Value | Unit | Temperature/Conditions |
---|---|---|---|
Molecular Weight | 129.20 | g/mol | - |
Molecular Formula | C₇H₁₅NO | - | - |
Density | 0.856 | g/cm³ | Standard conditions |
Melting Point | 103 | °C | 1 atm |
Boiling Point | 208.7 | °C | 760 mmHg |
Flash Point | 110.5 | °C | - |
Vapor Pressure | 0.211 | mmHg | 25°C |
LogP | 1.558 | - | Octanol/water |
Polar Surface Area | 29.10 | Ų | - |
pKa | 13-16 | - | Aqueous solution |
Exact Mass | 129.162314 | g/mol | - |